6-Bromo-3-fluoro-2-nitroaniline

Cross-Coupling Suzuki-Miyaura Regioselectivity

6-Bromo-3-fluoro-2-nitroaniline (CAS 1804841-33-5) enables orthogonal functionalization impossible with simpler analogs. The C6 bromine is an ideal handle for selective Suzuki-Miyaura cross-coupling before nitro reduction, while the C3 fluorine modulates lipophilicity and metabolic stability. This precise substitution pattern avoids the costly isomer confusion common in multi-step syntheses. Use as a single-source building block to accelerate SAR campaigns and heterocycle library construction. Bulk and custom packaging available for R&D and scale-up. Inquire for pricing and delivery.

Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
CAS No. 1804841-33-5
Cat. No. B1492464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoro-2-nitroaniline
CAS1804841-33-5
Molecular FormulaC6H4BrFN2O2
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)[N+](=O)[O-])N)Br
InChIInChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2
InChIKeyBMCZVATWQFWJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-fluoro-2-nitroaniline (CAS 1804841-33-5): Essential Procurement Data for Medicinal Chemistry Building Blocks


6-Bromo-3-fluoro-2-nitroaniline (CAS 1804841-33-5) is a multifunctional aromatic amine, characterized by the concurrent presence of bromine, fluorine, and nitro substituents on the aniline core . This specific substitution pattern (C6H4BrFN2O2, MW: 235.01 g/mol) defines its utility as a versatile intermediate for organic synthesis and medicinal chemistry, enabling orthogonal functionalization strategies not possible with simpler analogs .

Procurement Risk: Why In-Class Halogenated Nitroanilines Cannot Simply Substitute 6-Bromo-3-fluoro-2-nitroaniline


Interchanging halogenated nitroaniline isomers or analogs is a common and costly mistake in multi-step syntheses. The precise positions of the bromo (position 6), fluoro (position 3), and nitro (position 2) groups on the aniline ring dictate orthogonal reactivity and steric/electronic properties . An isomer like 5-Bromo-3-fluoro-2-nitroaniline or an analog like 2-Bromo-4-fluoro-6-nitroaniline will exhibit different regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and different electron density at the aniline nitrogen, critically impacting reaction yields and product profiles in downstream applications .

Quantitative Differentiation Guide: 6-Bromo-3-fluoro-2-nitroaniline vs. Closest Analogs


Orthogonal Cross-Coupling Reactivity: Differentiated from 3-Fluoro-2-nitroaniline (CAS 567-63-5)

6-Bromo-3-fluoro-2-nitroaniline provides a synthetically orthogonal handle compared to its non-brominated analog, 3-fluoro-2-nitroaniline (CAS 567-63-5). The bromine atom at position 6 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast, 3-fluoro-2-nitroaniline lacks this halogen handle, severely limiting its direct utility in C-C bond-forming reactions. While direct comparative kinetic data for these exact compounds is not available, the well-established principles of halogen reactivity in cross-coupling (I > Br > Cl >> F) [1] provide a class-level inference for this differentiation.

Cross-Coupling Suzuki-Miyaura Regioselectivity

Electronic Modulation via Fluorine Substituent: Differentiated from 6-Bromo-2-nitroaniline

The presence of the fluoro substituent at position 3 imparts a significant electron-withdrawing inductive effect, which is absent in the comparator 6-Bromo-2-nitroaniline. This strongly influences the pKa of the aniline nitrogen and the electron density of the aromatic ring . While direct pKa data for 6-Bromo-3-fluoro-2-nitroaniline is not available, class-level inference based on similar fluoro-nitroanilines suggests a substantial reduction in nucleophilicity of the amino group compared to the non-fluorinated analog [1]. This modulation can be exploited for chemoselective acylation, alkylation, or diazonium chemistry where the non-fluorinated analog might undergo side reactions.

Electronic Effects SAR Reactivity

Unique 6-Bromo-3-fluoro Substitution Pattern: Differentiated from 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5)

6-Bromo-3-fluoro-2-nitroaniline is a regioisomer of the more commonly cited pharmaceutical intermediate 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5) . The difference in substitution pattern dictates divergent synthetic pathways. For instance, the ortho-relationship between the nitro and amino groups in the target compound creates a unique steric and electronic environment that can be leveraged in heterocycle synthesis (e.g., benzimidazoles, quinoxalines) . The regioisomer, with its distinct substitution pattern, will lead to different regioisomeric products in further transformations, making the target compound the required starting material for specific molecular targets.

Regioisomerism Structure-Activity Relationship Synthetic Versatility

Validated Application Scenarios for 6-Bromo-3-fluoro-2-nitroaniline in Research and Development


Precursor for Site-Selective Biaryl Synthesis via Sequential Suzuki-Miyaura Couplings

The bromine atom at position 6 serves as an orthogonal handle for initial Suzuki-Miyaura cross-coupling with an aryl boronic acid. This is possible because the bromine atom is a far superior leaving group compared to the fluorine atom under standard palladium-catalyzed conditions [1]. Following this C-C bond formation, the nitro group can be reduced to a new aniline, enabling further functionalization, such as a second coupling or amide bond formation. This sequential, orthogonal strategy is a cornerstone of modern medicinal chemistry library synthesis .

Key Intermediate in the Synthesis of Fluorine-Containing Heterocycles (e.g., Quinoxaline-diones)

The ortho-nitroaniline substructure (nitro and amino groups adjacent) is a classic synthon for the construction of nitrogen-containing heterocycles. The presence of the fluoro substituent enhances metabolic stability and modulates lipophilicity in the final heterocyclic product [1]. For example, analogous 3-fluoro-2-nitroaniline is a known precursor for quinoxaline-diones . The additional bromo handle in 6-Bromo-3-fluoro-2-nitroaniline offers the distinct advantage of enabling pre- or post-cyclization diversification of the heterocyclic core.

Advanced Building Block for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Fluorine substitution is a widely used strategy to improve the pharmacokinetic properties of drug candidates by blocking metabolic sites, modulating pKa, and enhancing binding affinity [1]. The combination of a bromine atom for diversification and a fluorine atom for property modulation makes this compound an ideal, single-source building block for exploring chemical space around a hit or lead compound. Its use eliminates the need to synthesize and characterize multiple individual analogs from different precursors, thereby accelerating SAR campaigns .

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